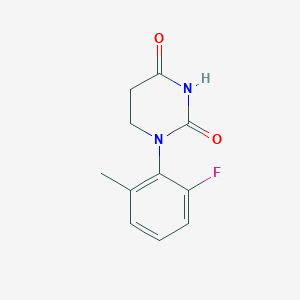
1-(2-Fluoro-6-methyl-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-6-methyl-phenyl)hexahydropyrimidine-2,4-dione is a compound that belongs to the class of hexahydropyrimidines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a hexahydropyrimidine-2,4-dione core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-6-methyl-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step reactions. One common method is the Biginelli reaction, which is a one-pot, three-component reaction involving an aldehyde, a β-keto ester, and urea. The reaction conditions often include the use of a catalyst, such as an acid or a base, and the reaction is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-6-methyl-phenyl)hexahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom and the methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
1-(2-Fluoro-6-methyl-phenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-methyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities, inhibition of specific proteins, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4-dione: This compound has similar structural features but includes a bromine atom and a trifluoromethyl group.
6-(2-(1H-inden-2-yl)phenyl)-3-(2-morpholinoethyl)dihydropyrimidine-2,4(1H,3H)-dione: Another related compound with different substituents on the phenyl ring.
Uniqueness
1-(2-Fluoro-6-methyl-phenyl)hexahydropyrimidine-2,4-dione is unique due to its specific combination of a fluorine atom and a methyl group on the phenyl ring, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H11FN2O2 |
|---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
1-(2-fluoro-6-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11FN2O2/c1-7-3-2-4-8(12)10(7)14-6-5-9(15)13-11(14)16/h2-4H,5-6H2,1H3,(H,13,15,16) |
InChI Key |
PJQNNZGFROXTAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)N2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















